N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a furan ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, which suggests that n-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide may have similar interactions .
Mode of Action
It is known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Compounds with similar structures have been known to have various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that the compound is synthesized under different reaction conditions, suggesting that these conditions may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and furan moieties. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or furan rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- 2-(pyridin-2-yl)pyrimidine derivatives
- Pyrrolidine-2,5-diones
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(12-4-3-9-19-12)16-11-6-8-17(10-11)13-5-1-2-7-15-13/h1-5,7,9,11H,6,8,10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGIUKBSUAWSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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